2-bromobenzoic acid;N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobenzoic acid;N,N-diethylethanamine is a compound that combines the properties of 2-bromobenzoic acid and N,N-diethylethanamine. 2-Bromobenzoic acid is a brominated derivative of benzoic acid, known for its applications in organic synthesis and as a building block for various chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
2-Bromobenzoic Acid
Bromination of Benzoic Acid: 2-Bromobenzoic acid can be synthesized by the bromination of benzoic acid using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Purification: The product can be purified by recrystallization from solvents like benzene or methanol.
-
N,N-Diethylethanamine
Industrial Production Methods
2-Bromobenzoic Acid: Industrially, 2-bromobenzoic acid is produced through the bromination of benzoic acid on a large scale, followed by purification processes such as distillation and crystallization.
N,N-Diethylethanamine: Industrial production involves the continuous alkylation of ammonia with ethyl halides in the presence of a catalyst, followed by distillation to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Bromobenzoic acid can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of 2-bromobenzoic acid can lead to the formation of benzoic acid derivatives.
Substitution: Both 2-bromobenzoic acid and N,N-diethylethanamine can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of benzoic acid.
Reduction: Reduced benzoic acid derivatives.
Substitution: Substituted benzoic acids and amine derivatives.
Scientific Research Applications
2-Bromobenzoic acid;N,N-diethylethanamine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromobenzoic acid;N,N-diethylethanamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom in 2-bromobenzoic acid can participate in halogen bonding, influencing the compound’s binding affinity to its targets . N,N-diethylethanamine can act as a ligand, forming complexes with metal ions and other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzoic Acid: Another brominated derivative of benzoic acid with similar chemical properties.
N,N-Dimethylethanamine: A methylated analogue of N,N-diethylethanamine with different steric and electronic properties.
Uniqueness
Properties
CAS No. |
57313-94-7 |
---|---|
Molecular Formula |
C13H20BrNO2 |
Molecular Weight |
302.21 g/mol |
IUPAC Name |
2-bromobenzoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C7H5BrO2.C6H15N/c8-6-4-2-1-3-5(6)7(9)10;1-4-7(5-2)6-3/h1-4H,(H,9,10);4-6H2,1-3H3 |
InChI Key |
ILPHDVRMTLPSEF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C(=C1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.